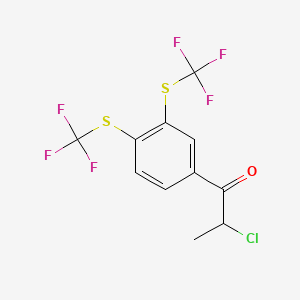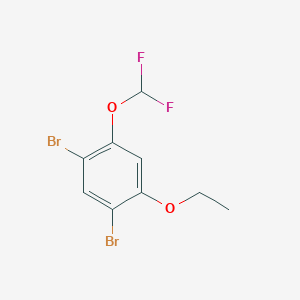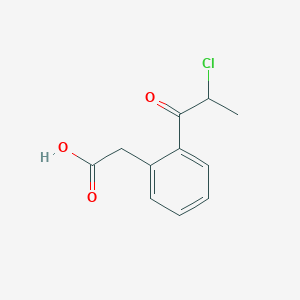
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes a carboxymethyl group, a phenyl ring, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a carboxymethyl group is introduced to a phenyl ring. This is followed by chlorination of the propanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the desired purity.
化学反应分析
Types of Reactions
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学研究应用
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism of action of 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the chloropropanone moiety can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Hydroxyphenyl)-2-chloropropan-1-one
- 1-(2-Methylphenyl)-2-chloropropan-1-one
- 1-(2-Nitrophenyl)-2-chloropropan-1-one
Uniqueness
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of the carboxymethyl group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields.
属性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC 名称 |
2-[2-(2-chloropropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11ClO3/c1-7(12)11(15)9-5-3-2-4-8(9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) |
InChI 键 |
IBAIGZSAFHFKJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



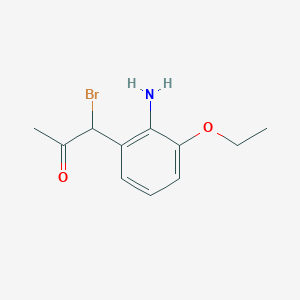

![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
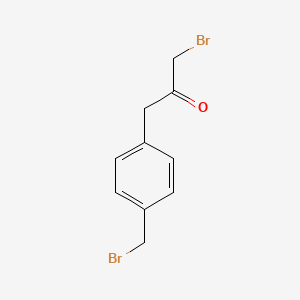
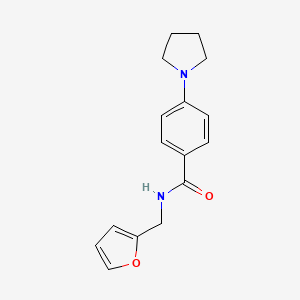
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)
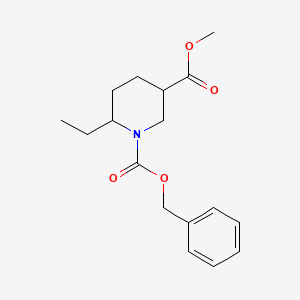
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
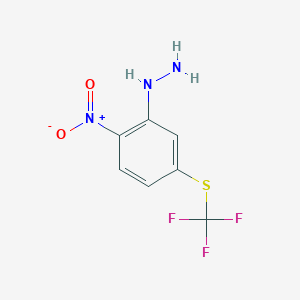
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)

